N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C19H20F3NO3S and a molecular weight of 399.4 g/mol. This compound is characterized by its unique structural features, including a trifluoromethoxy group and a sulfonamide functional group, making it valuable for various scientific applications. Its purity typically reaches 95%, and it is used primarily in research contexts due to its specific chemical properties and potential biological activities.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is listed among other research chemicals. It falls under the category of sulfonamides, which are known for their antibacterial properties, but this particular compound may have additional applications in medicinal chemistry and materials science .
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves several steps that typically include the formation of the oxane ring, introduction of the trifluoromethoxy group, and subsequent sulfonation.
Technical Details:
These synthetic routes often require careful optimization to achieve high yields and purity due to the sensitivity of some intermediates to moisture and air .
The molecular structure of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can be represented using several chemical notation systems:
InChI=1S/C19H20F3NO3S/c20-19(21,22)16-7-4-8-17(13-16)27(24,25)23-14-18(9-11-26-12-10-18)15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2
C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
The compound's complexity rating is 576, indicating a relatively intricate structure that may influence its reactivity and interactions in biological systems.
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can participate in various chemical reactions typical for sulfonamides and aromatic compounds:
These reactions are crucial for modifying the compound for specific applications or studying its behavior under different conditions .
The mechanism of action for N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is not fully elucidated but is hypothesized to involve interactions with biological targets similar to other sulfonamides.
Quantitative data on binding affinities or specific targets would require empirical studies typically conducted in pharmacological research settings .
Relevant data on melting point, boiling point, or specific heat capacities are not detailed in the current literature but would be critical for practical applications .
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: